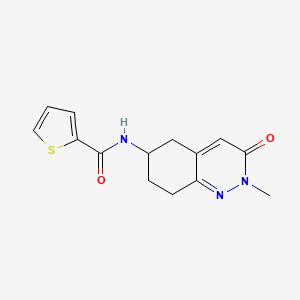

![molecular formula C8H15Cl2N3O B2892580 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 2173999-93-2](/img/structure/B2892580.png)

1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

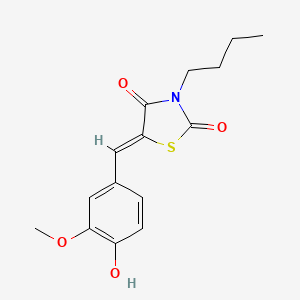

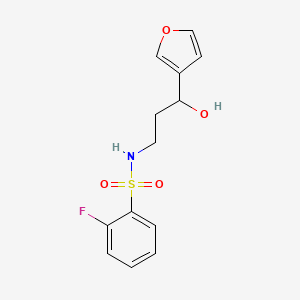

“1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C8H14ClN3O . It is a derivative of piperazine, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological activities . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to an oxazole ring via a methylene bridge . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Applications De Recherche Scientifique

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibited significant antidepressant and antianxiety activities in albino mice, as evidenced by Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017).

Antimicrobial Activities : Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives, which included compounds with piperazine groups. These derivatives showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Preparation of CGRP Receptor Inhibitor : Cann et al. (2012) described the synthesis of a piperazine-containing CGRP receptor antagonist, highlighting the pharmaceutical applications of such compounds in the treatment of migraines or other CGRP related conditions (Cann et al., 2012).

Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds exhibited significant antibacterial and biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Antihypertensive Agents : Meyer et al. (1989) developed a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines that exhibited antihypertensive and diuretic activity, indicating their potential use in treating hypertension (Meyer et al., 1989).

Lipophilicity Reduction in Therapeutic Agents : Abate et al. (2011) designed analogues of the σ receptor ligand PB28 by substituting methylene groups with more polar functional groups, aiming to reduce lipophilicity for potential use in oncology (Abate et al., 2011).

Antifungal Compound Solubility and Thermodynamics : Volkova et al. (2020) studied a novel antifungal compound of the 1,2,4-triazole class, focusing on its solubility and thermodynamic properties in biologically relevant solvents (Volkova et al., 2020).

Orientations Futures

The future directions for the study of “1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could have potential applications in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

It’s worth noting that piperazine, a component of this compound, is known to have anthelmintic action, primarily targeting parasites such as roundworm and pinworm .

Mode of Action

Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine, a component of this compound, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine compounds are known to paralyze parasites, leading to their expulsion from the host body .

Propriétés

IUPAC Name |

4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-3-11(4-2-9-1)5-8-6-12-7-10-8;;/h6-7,9H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEXDZQNJKANCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=COC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

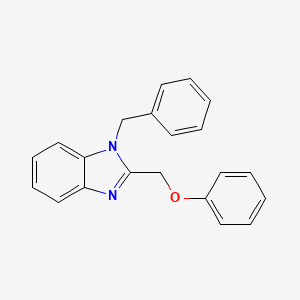

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)

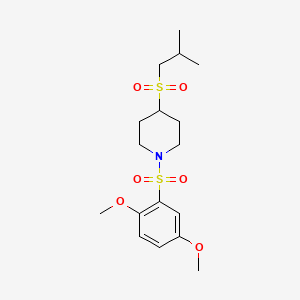

![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

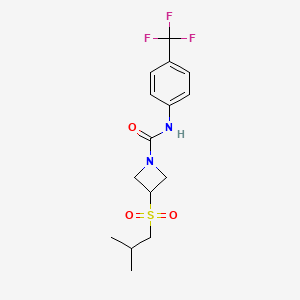

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)

![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)